molecular formula C8H9Br2N B1610940 2,6-Dibromo-3,4-dimethylaniline CAS No. 80948-77-2

2,6-Dibromo-3,4-dimethylaniline

Cat. No. B1610940
CAS RN: 80948-77-2
M. Wt: 278.97 g/mol
InChI Key: OQIZUVQSQMHQDY-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,4-dimethylaniline is an organic compound belonging to the class of anilines. It is an aromatic compound with a molecular formula of C8H10Br2N. It is a colorless solid that is insoluble in water and soluble in organic solvents. It has a strong, pungent odor and can be synthesized from nitrobenzene and bromine. 2,6-Dibromo-3,4-dimethylaniline has a variety of applications in scientific research and industrial processes.

Scientific Research Applications

Based on the information available from my searches, here is a summary of some scientific research applications of 2,6-Dibromo-3,4-dimethylaniline:

Biomedical Applications

Its antimicrobial and cytotoxic properties make it a potential candidate for various biomedical applications, including antitumor drugs like dasatinib and bosutinib for the treatment of chronic myeloid leukemia (CML) and other cancers .

Agrochemicals

The compound is also used in the production of agrochemicals, although specific details were not provided in the search results.

For a more comprehensive analysis covering six to eight unique applications with detailed sections, further research would be required. The applications mentioned above are based on limited information available from online sources . If you need more detailed information or additional applications, you might consider accessing specialized databases or scientific literature on this compound.

properties

IUPAC Name

2,6-dibromo-3,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c1-4-3-6(9)8(11)7(10)5(4)2/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIZUVQSQMHQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554909
Record name 2,6-Dibromo-3,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-3,4-dimethylaniline

CAS RN

80948-77-2
Record name 2,6-Dibromo-3,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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